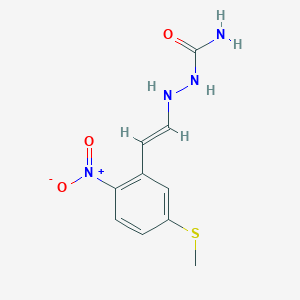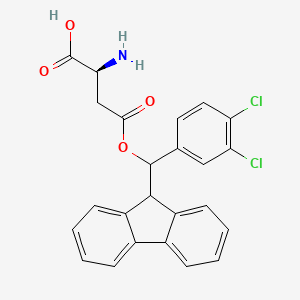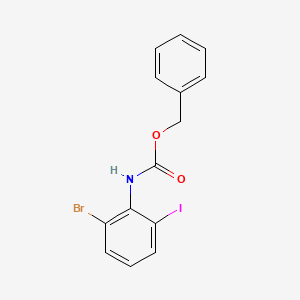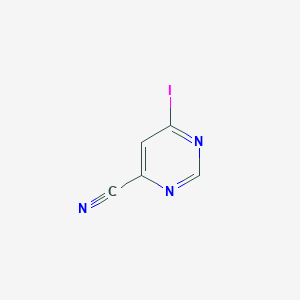
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrostyryl group, a methylthio group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(methylthio)-2-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or nitrate group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of new functional groups in place of the methylthio group.
科学的研究の応用
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide: Unique due to its specific functional groups and structural configuration.
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities
特性
分子式 |
C10H12N4O3S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC名 |
[[(E)-2-(5-methylsulfanyl-2-nitrophenyl)ethenyl]amino]urea |
InChI |
InChI=1S/C10H12N4O3S/c1-18-8-2-3-9(14(16)17)7(6-8)4-5-12-13-10(11)15/h2-6,12H,1H3,(H3,11,13,15)/b5-4+ |
InChIキー |
IPUZEWUPPFWVDO-SNAWJCMRSA-N |
異性体SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])/C=C/NNC(=O)N |
正規SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])C=CNNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)







![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)

![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)



